1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-
Description
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- (CAS: N/A), also known as 4-((allyloxy)methyl)-1,3-dioxolan-2-one, is a cyclic carbonate derivative featuring a 1,3-dioxolan-2-one core substituted at the 4-position with an allyl ether group. The allyloxy group introduces reactivity for further functionalization, such as thiol-ene click chemistry or radical polymerization. Its synthesis has been optimized under organocatalytic continuous flow conditions, yielding high purity and scalability .
Properties
IUPAC Name |
4-(prop-2-enoxymethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPMHCGNDQJNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1COC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511859 | |
| Record name | 4-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-29-9 | |
| Record name | 4-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- can be synthesized through several methods. One common synthetic route involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dioxolane ring structure. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less documented.
Common reagents used in these reactions include DMSO, ethylene glycol, and various acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- (CAS number 826-29-9) is a chemical compound with a molecular formula of . It is also known as 4-[(allyloxy)methyl]-1,3-dioxolan-2-one. The compound is characterized by a dioxolane ring (a five-membered ring containing two oxygen atoms) and an allyloxy group attached to the ring. It presents as a colorless to yellow liquid and is used in various chemical applications.
Applications
- Chemistry It serves as an intermediate in organic synthesis, particularly in the formation of other dioxolane derivatives.
- Biology Derivatives of this compound are studied for their potential biological activities, including insecticidal properties and plant growth stimulation.
- Medicine Research is ongoing to explore its potential use in drug development and as a stabilizer in pharmaceutical formulations.
- Industry It is used in the production of polymers and as a stabilizer for polyvinyl chloride (PVC).
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation It can be oxidized using reagents like dimethyl sulfoxide (DMSO) in the presence of ethylene glycol and toluene to form ketals.
- Reduction Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less documented.
- Substitution The allyloxy group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include DMSO, ethylene glycol, and various acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Hydrolysis and Metabolite Formation
Preliminary studies indicate that 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- may undergo rapid hydrolysis in biological environments, leading to the formation of non-toxic metabolites. This characteristic is crucial for assessing the safety profile of the compound in therapeutic applications.
Toxicological Studies
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating specific reactions . The allyloxy group can undergo reactions that modify the compound’s properties, making it useful in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, spectral, and functional differences between 4-((allyloxy)methyl)-1,3-dioxolan-2-one and related derivatives:
Structural and Reactivity Comparisons
- Substituent Effects: The allyloxy group in the target compound enables radical or nucleophilic additions, distinguishing it from inert substituents like methyl or phenoxy . Chloromethyl derivatives exhibit high electrophilicity, making them reactive intermediates for cross-coupling or polymerization . Hydroxymethyl derivatives (e.g., glycerol carbonate) are hydrophilic, enhancing biocompatibility for medical applications .
Spectral Distinctions
- ¹H NMR :
Market and Industrial Relevance
Biological Activity
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- is an organic compound characterized by a dioxolane ring structure substituted with a propenyloxy group. Its molecular formula is CHO and it has a CAS number of 826-29-9. This compound has garnered interest due to its potential applications in pharmaceuticals and materials science, particularly concerning its biological activities.
Chemical Structure and Properties
The structural uniqueness of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- enhances its reactivity and potential biological interactions. The presence of the propenyloxy group may influence the compound's hydrolysis rates and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| CAS Number | 826-29-9 |
| Boiling Point | Approx. 251-252 °C |
| Density | ~1.1 g/mL at 25 °C |
Hydrolysis and Metabolite Formation
Preliminary studies indicate that 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- may undergo rapid hydrolysis in biological environments, leading to the formation of non-toxic metabolites. This characteristic is crucial for assessing the safety profile of the compound in therapeutic applications.
Toxicological Studies
Toxicological assessments are essential in evaluating the safety of chemical compounds. Existing data on similar compounds suggest potential irritant effects. For instance, studies on 4-methyl-1,3-dioxolan-2-one indicate eye irritation as a significant concern at certain concentrations . It is essential to conduct comprehensive toxicological evaluations on 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- to determine its safety for human exposure.
Interaction Studies
Research indicates that the compound may interact with biological systems through hydrolysis, which can release non-toxic metabolites. Understanding these interactions is vital for assessing both therapeutic potentials and safety profiles.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds can provide insights into the expected biological activity of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Dioxolan-2-one | CHO | Basic dioxolane structure without substituents |
| 4-Methyl-1,3-dioxolan-2-one | CHO | Methyl group at the fourth position |
| 4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one | CHO | Similar propenyloxy substitution |
Q & A
Q. What are the recommended synthetic pathways for 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-?
The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A plausible route involves reacting a precursor such as 4-(chloromethyl)-1,3-dioxolan-2-one with allyl alcohol under basic conditions (e.g., sodium hydride) to introduce the propenyloxy group. Similar methods have been employed for synthesizing structurally related dioxolane derivatives, where sodium hydride facilitates deprotonation and nucleophilic attack . Characterization of intermediates and final products should include H/C NMR and FT-IR to confirm functional group incorporation, and HPLC to assess purity (>98%) .
Q. How can spectroscopic techniques be optimized to characterize this compound?
Key spectroscopic methods include:
- NMR : H NMR can resolve the propenyloxy group’s vinyl protons (δ ~5.0–6.0 ppm) and the dioxolane ring protons (δ ~4.0–5.0 ppm). C NMR will confirm the carbonyl (C=O) at ~150–155 ppm and allylic carbons .
- FT-IR : Strong absorption bands at ~1750–1800 cm (C=O stretch) and ~1100 cm (C-O-C ether stretch) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .
Advanced Research Questions
Q. How does the propenyloxy substituent influence the compound’s reactivity and stability?
The propenyloxy group introduces steric hindrance and electronic effects:
- Steric Effects : The bulky allyl group may hinder nucleophilic attack at the dioxolane ring’s carbonyl carbon, reducing hydrolysis rates compared to unsubstituted analogs .
- Electronic Effects : The electron-donating ether oxygen stabilizes adjacent carbons but may activate the allyl group toward electrophilic addition or radical polymerization. Computational studies (e.g., DFT) can model charge distribution and predict reaction sites .
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) under inert atmospheres is recommended, as allyl ethers are prone to oxidation .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., XlogP, solubility)?
Discrepancies in parameters like XlogP (calculated vs. experimental) arise from differences in measurement methods. To address this:
- Experimental Validation : Use shake-flask methods for partition coefficient determination and compare with computational tools (e.g., ChemAxon, ACD/Labs) .
- Crystallography : Single-crystal X-ray diffraction can clarify molecular conformation and hydrogen-bonding patterns, which influence solubility .
- Meta-Analysis : Cross-reference data from authoritative databases (e.g., NIST, PubChem) and prioritize peer-reviewed studies over vendor-reported values .
Q. How can computational modeling predict biological or material science applications?
- QSAR Studies : Correlate structural features (e.g., allyl group length, dioxolane ring strain) with properties like biodegradability or polymer compatibility .
- Molecular Docking : Screen for potential enzyme inhibition (e.g., cyclooxygenase) if biomedical applications are explored.
- Thermodynamic Simulations : Predict thermal stability for use in battery electrolytes or green solvents .
Methodological and Safety Considerations
Q. What safety protocols are critical during synthesis and handling?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., allyl alcohol) .
- PPE : Wear nitrile gloves and goggles; avoid static discharge due to flammability risks .
- Waste Disposal : Treat allyl-containing waste with oxidizing agents (e.g., KMnO) before disposal to prevent environmental release .
Q. How can enantiomeric purity be assessed for chiral derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
